Product packaging for Glycidyl methyl ether(Cat. No.:CAS No. 930-37-0)

Glycidyl methyl ether

Cat. No.: B1201524
CAS No.: 930-37-0
M. Wt: 88.11 g/mol
InChI Key: LKMJVFRMDSNFRT-UHFFFAOYSA-N
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Description

Significance of Glycidyl (B131873) Methyl Ether in Advanced Chemical Synthesis

Glycidyl methyl ether is a versatile building block in modern organic and polymer chemistry. smolecule.com Its significance stems from the presence of two key functional groups: a reactive epoxide ring and an ether linkage. smolecule.com This dual functionality allows GME to participate in a variety of chemical transformations, making it a crucial monomer and intermediate in the synthesis of advanced materials. smolecule.comchemimpex.com

In polymer science, GME is extensively used as a monomer for creating homopolymers and copolymers. smolecule.com The ring-opening polymerization (ROP) of GME leads to poly(this compound) (PGME), a class of thermoresponsive polymers. researchgate.net These "smart" materials exhibit a Lower Critical Solution Temperature (LCST), meaning they undergo a reversible phase transition from soluble to insoluble in water as the temperature rises. mdpi.com This property is highly sought after for applications in drug delivery systems, hydrogels, and tissue engineering. Researchers can precisely tune the LCST of these polymers by copolymerizing GME with other glycidyl ethers, such as ethyl glycidyl ether (EGE), allowing for the creation of materials responsive to specific physiological temperatures. mdpi.comrsc.org

As a building block in organic synthesis, GME's epoxide ring is susceptible to nucleophilic attack, enabling the introduction of the methoxymethyl glycerol (B35011) unit into various molecular architectures. smolecule.com This is particularly valuable in the pharmaceutical industry, where the chiral versions of GME, (R)- and (S)-glycidyl methyl ether, are used to produce enantiomerically pure intermediates essential for the development of biologically active compounds. chemimpex.comchemimpex.com Furthermore, GME serves as a reactive diluent in epoxy resin formulations, improving processability while participating in the cross-linking reaction to enhance the final properties of coatings, adhesives, and sealants. chemimpex.comcymitquimica.com Recent research also explores GME as a safer, ethoxy-free alternative to ethylene (B1197577) oxide in the synthesis of non-ionic surfactants. researchgate.net

Table 1: Applications of this compound in Chemical Synthesis

Application Area Specific Use Significance Citations
Polymer Chemistry Monomer for thermoresponsive polymers (PGME) Creates "smart" materials with tunable Lower Critical Solution Temperatures (LCST) for biomedical applications. researchgate.netmdpi.com
Comonomer with other epoxides (e.g., EGE) Allows for precise control over the thermal properties and hydrophilicity of the resulting copolymers. mdpi.comrsc.org
Reactive diluent for epoxy resins Reduces viscosity for better processing and integrates into the polymer network, improving final material properties. chemimpex.comcymitquimica.com
Organic Synthesis Chiral building block Enables the synthesis of enantiomerically pure intermediates for pharmaceuticals. chemimpex.comchemimpex.com
Reactive intermediate The epoxide ring facilitates the formation of new carbon-carbon and carbon-heteroatom bonds to build complex molecules. smolecule.com
Material Science Crosslinking agent Used to form networks in hydrogels and other biomaterials for drug delivery and tissue engineering.
Surface modification Improves adhesion properties of materials used in electronics and composites. chemimpex.comchemimpex.com
Industrial Chemistry Surfactant production Serves as a precursor for ethoxy-free non-ionic surfactants. smolecule.comresearchgate.net

Overview of Epoxide Chemistry Relevant to this compound

The chemical behavior of this compound is dominated by its epoxide functional group, a three-membered cyclic ether also known as an oxirane ring. smolecule.com This ring is characterized by significant ring strain due to its acute bond angles, which makes it highly susceptible to ring-opening reactions. smolecule.com This inherent reactivity is the cornerstone of GME's utility in synthesis.

The most important reaction of the epoxide ring is its opening by nucleophiles. Nucleophiles, such as alcohols, amines, thiols, and carbanions, can attack one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and relieving the ring strain. smolecule.com This reaction can be catalyzed by either acids or bases.

Base-catalyzed ring-opening: In the presence of a base, the nucleophile attacks one of the epoxide carbons. This is the mechanism that typically drives the anionic ring-opening polymerization (AROP) of GME to form poly(glycidyl ether)s. researchgate.net

Acid-catalyzed ring-opening: Under acidic conditions, the oxygen atom of the epoxide is first protonated, making the ring a much better electrophile. The nucleophile then attacks a carbon atom.

This ring-opening chemistry is fundamental to GME's role as a monomer. researchgate.net In polymerization, the ring-opening of one GME molecule by an initiator generates a reactive species that can then attack and open another GME molecule, propagating a polymer chain. researchgate.net The development of controlled polymerization techniques, such as monomer-activated anionic polymerization, allows for the synthesis of well-defined poly(this compound)s with high molecular weights and narrow molecular weight distributions. researchgate.netacs.org The reactivity of the epoxide also allows GME to function as a crosslinking agent, where one GME molecule can react with two separate polymer chains, linking them together to form a stable network, as seen in epoxy resins and hydrogels. chemimpex.com

Table 2: Key Reactions of the Epoxide Group in this compound

Reaction Type Description Catalyst/Conditions Product Type Citations
Nucleophilic Ring-Opening Attack by a nucleophile (e.g., R-OH, R-NH2, R-SH) on an epoxide carbon, breaking a C-O bond. Acid or Base Functionalized propanol (B110389) derivatives smolecule.com
Anionic Ring-Opening Polymerization (AROP) Sequential ring-opening of monomer units initiated by a nucleophile/base. Basic (e.g., onium salt/triisobutylaluminum) Poly(this compound) researchgate.netacs.org
Crosslinking Reaction of GME with functional groups on two different polymer chains. Varies (e.g., heat, specific catalysts) Cross-linked polymer network (e.g., epoxy resin, hydrogel) chemimpex.com

Evolution of Research Perspectives on this compound

Research interest in this compound has evolved significantly since its initial synthesis in the mid-20th century. smolecule.com Early research was largely driven by the burgeoning field of industrial polymer chemistry, where epoxides like GME were explored for their utility in creating robust materials. smolecule.com The initial synthesis methods often involved the reaction of epichlorohydrin (B41342) with methanol (B129727) under basic conditions, with later improvements in the 1980s utilizing phase-transfer catalysts to enhance yields and scalability. smolecule.com The primary focus was on applications such as coatings, adhesives, and as stabilizers for other polymers. smolecule.com

The late 20th and early 21st centuries witnessed a paradigm shift in GME research, moving from bulk industrial materials toward more sophisticated, high-value applications. A major breakthrough was the exploration of controlled polymerization techniques. researchgate.net The development of methods like monomer-activated anionic ring-opening polymerization (AROP) was a significant advancement, enabling scientists to synthesize poly(this compound)s with precisely controlled molecular weights and architectures for the first time. researchgate.netacs.org

This control opened the door to the investigation of PGME as a "smart" polymer. Researchers discovered and began to systematically study the thermoresponsive nature of PGME and its copolymers, particularly their Lower Critical Solution Temperature (LCST) behavior in aqueous solutions. researchgate.netmdpi.com This has positioned GME as a key monomer for creating advanced biomaterials for applications like temperature-responsive drug delivery systems and injectable hydrogels for tissue engineering. Concurrently, the use of chiral GME as a stereospecific building block in pharmaceutical synthesis has gained prominence, reflecting a broader trend toward more complex and targeted molecular design. chemimpex.comchemimpex.com More recently, research has also focused on sustainability, investigating GME as a component in the creation of more environmentally benign surfactants. researchgate.net This evolution highlights a clear trajectory from a simple industrial commodity to a versatile tool for creating advanced, functional, and responsive materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2 B1201524 Glycidyl methyl ether CAS No. 930-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)oxirane
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InChI

InChI=1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3
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InChI Key

LKMJVFRMDSNFRT-UHFFFAOYSA-N
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Canonical SMILES

COCC1CO1
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Molecular Formula

C4H8O2
Record name METHYL GLYCIDYL ETHER
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Related CAS

28325-89-5
Record name Oxirane, 2-(methoxymethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID9025613
Record name Methyl glycidyl ether
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Molecular Weight

88.11 g/mol
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Physical Description

Methyl glycidyl ether is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO]
Record name METHYL GLYCIDYL ETHER
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Record name 1,2-Epoxy-3-methoxypropane
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Flash Point

less than 69 °F (NTP, 1992), Flash point < 21 °C
Record name METHYL GLYCIDYL ETHER
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Solubility

greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992)
Record name METHYL GLYCIDYL ETHER
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CAS No.

930-37-0
Record name METHYL GLYCIDYL ETHER
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Record name Methyl glycidyl ether
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Record name Glycidyl methyl ether
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Record name Oxirane, 2-(methoxymethyl)-
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Record name GLYCIDYL METHYL ETHER
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Synthetic Methodologies and Mechanistic Investigations of Glycidyl Methyl Ether

Classic Synthetic Approaches to Glycidyl (B131873) Ethers

The synthesis of glycidyl ethers, a class of compounds characterized by an ether linkage to a glycidyl group, is of significant industrial importance. These compounds serve as crucial intermediates in the production of various materials, including surfactants, epoxy resins, and specialty chemicals. chalmers.sedss.go.th Classic methodologies for their synthesis primarily revolve around the reaction of an alcohol with epichlorohydrin (B41342). The two most prominent approaches are phase-transfer catalysis (PTC) and Lewis acid catalysis, each with distinct mechanisms, advantages, and challenges.

Phase-Transfer Catalysis (PTC) for Glycidyl Methyl Ether Production

Phase-transfer catalysis has emerged as a highly efficient and environmentally conscious method for the synthesis of glycidyl ethers. core.ac.uk This technique is particularly effective for reactions between reactants that are immiscible, such as an alcohol (organic phase) and an inorganic base (solid or aqueous phase). acs.org In the context of this compound synthesis, PTC facilitates the reaction between methanol (B129727) and epichlorohydrin, often in a solvent-free system, which offers economic and environmental benefits. chalmers.segoogle.com The use of a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, is essential for transporting the reactive species across the phase boundary, thereby enabling the reaction to proceed. core.ac.ukacs.org

The optimization of reaction parameters is critical for maximizing the yield and selectivity of this compound while minimizing reaction time and by-product formation. Key variables include the molar ratio of reactants, catalyst type and concentration, temperature, and reaction time. chalmers.sedss.go.th

Modern solvent-free approaches have shown that near-quantitative yields can be achieved under optimized conditions. For the synthesis of alkyl glycidyl ethers, studies have investigated various parameters. For instance, a molar ratio of alcohol to sodium hydroxide (B78521) (NaOH) and epichlorohydrin of 1:1.5:1.5 has been found to be effective. The amount of epichlorohydrin is a crucial factor; using an optimal molar ratio of 2.0 relative to the alcohol can lead to efficient formation of the desired product, whereas an excess (e.g., 3 moles) may not improve the yield and can increase the formation of certain by-products. dss.go.th

The choice and concentration of the phase-transfer catalyst also significantly influence the reaction outcome. Tetrabutylammonium (B224687) bromide (TBAB) is a commonly used catalyst, with concentrations around 5 mol% relative to the alcohol being reported as effective. The reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they may also promote side reactions such as dimerization. mdpi.com Studies have shown that temperatures around 30-40°C can provide a good balance between reaction speed and selectivity. mdpi.com

The table below summarizes the effect of various catalysts on the yield of octyl glycidyl ether, demonstrating the importance of catalyst selection in process optimization.

CatalystYield (%)
TBAB (Tetrabutylammonium bromide)92.0
TBAH (Tetrabutylammonium hydroxide)88.5
CETAC (Cetyltrimethylammonium chloride)85.6
QM (1-Alkyloxypropan-2-ol-3-trimethyl ammonium methylsulfate)89.1
QEA (1-Alkyloxypropan-2-ol-3-methyldiethanolammonium methylsulfate)87.2
GM (Alkyloxy-2-hydroxypropyldimethylamine)84.5
GEA (Alkyloxy-2-hydroxypropyldiethanolamine)83.2
Data derived from a study on the synthesis of octyl glycidyl ether, a representative alkyl glycidyl ether, under specific optimized conditions. dss.go.th

Further optimization can be achieved by examining the interplay of multiple factors simultaneously using Design of Experiments (DoE) methodologies. chalmers.se

The mechanism of phase-transfer catalyzed glycidyl ether synthesis involves a series of steps that facilitate the reaction between the alcohol and epichlorohydrin in a heterogeneous system. chalmers.sesmolecule.com

The process begins with the deprotonation of the alcohol by a solid base, such as sodium hydroxide, to form an alkoxide anion. chalmers.seStep 1: Alkoxide Formation ROH + NaOH ⇌ RO⁻Na⁺ + H₂O

In the core of the PTC mechanism, the phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its anion (X⁻) for the alkoxide anion (RO⁻) at the interface of the phases. acs.orgStep 2: Ion Pair Exchange RO⁻Na⁺ (solid/aqueous) + Q⁺X⁻ (organic) ⇌ Q⁺OR⁻ (organic) + Na⁺X⁻ (solid/aqueous)

The newly formed lipophilic ion pair (Q⁺OR⁻) is soluble in the organic phase (which may consist of the reactants themselves in a solvent-free system). smolecule.com This transfer of the alkoxide into the organic phase enhances its nucleophilicity because it is less solvated compared to in the aqueous or solid phase. acs.org

In the organic phase, the activated alkoxide nucleophile attacks the terminal carbon atom of the epichlorohydrin molecule in an Sɴ2 reaction, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate. phasetransfercatalysis.comStep 3: Nucleophilic Attack and Ring Opening Q⁺OR⁻ + CH₂(O)CHCH₂Cl → ROCH₂CH(O⁻)CH₂Cl + Q⁺

Finally, an intramolecular Sɴ2 reaction occurs where the newly formed alkoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the new epoxide ring of the glycidyl ether product. This is a dehydrochlorination step. chalmers.segoogle.comStep 4: Ring Closure ROCH₂CH(O⁻)CH₂Cl → ROCH₂CH(O)CH₂ + Cl⁻

The catalyst cation (Q⁺) then returns to the interface to repeat the cycle, highlighting its catalytic role. This solvent-free, solid-liquid PTC approach is advantageous as it simplifies the process and improves yields. conicet.gov.ar

A key advantage of modern solvent-free PTC synthesis is the simplified management and removal of by-products. researchgate.net The primary inorganic by-products are sodium chloride (formed during the ring-closure step) and any unreacted solid base like sodium hydroxide. In the absence of an aqueous phase, these solid by-products can be easily and efficiently removed from the liquid product mixture by simple filtration. chalmers.seresearchgate.net

However, organic by-products can also form, complicating purification. If an excess of epichlorohydrin is used, it can lead to the formation of by-products such as 3-chloro-prop-2-enylglycidyl ether. dss.go.th Dimerization of the glycidyl ether product can also occur, a side reaction that can be influenced by factors such as temperature. Other potential by-products include glycidol (B123203) and allyl alcohol, which may require purification methods like fractional distillation or chromatography for their removal. Careful control over reaction parameters, particularly the stoichiometry of reactants and temperature, is crucial to minimize the formation of these unwanted organic side products. dss.go.thmdpi.com Any unreacted epichlorohydrin can typically be recovered from the product mixture via distillation and reused, which is economically beneficial.

Mechanistic Pathways of PTC-Mediated Glycidyl Etherification

Lewis Acid Catalysis in this compound Synthesis

An alternative classic route for synthesizing glycidyl ethers involves the use of a Lewis acid catalyst. dss.go.th This method is typically a two-step process. The first step is the Lewis acid-catalyzed reaction of an alcohol with epichlorohydrin to form a halohydrin ether intermediate. google.com Common Lewis acids employed for this purpose include tin(IV) chloride, sulfuric acid, perchloric acid, and boron trifluoride (BF₃). chalmers.segoogle.combeilstein-journals.org The second step involves dehydrochlorination of the intermediate, usually by adding a base, to yield the final glycidyl ether product. google.com

Despite its utility, Lewis acid catalysis for glycidyl ether synthesis is fraught with several limitations and challenges that have led to the increasing preference for PTC methods.

A significant drawback is the propensity for side reactions. The formation of halohydrin ether by-products is a common issue. dss.go.thgoogle.com More critically, the highly reactive nature of epoxides in the presence of strong acids makes them susceptible to polymerization, which can drastically reduce the yield of the desired monomeric glycidyl ether. google.comucdavis.edu This tendency to polymerize necessitates conducting the reaction under very mild conditions to maintain selectivity. ucdavis.edu

Two-Step Reaction Sequences for Glycidyl Ether Synthesis

The synthesis of glycidyl ethers, including this compound, is commonly achieved through a two-step reaction sequence. This methodology provides a high degree of control and can lead to significant enhancements in yield and purity compared to one-step processes. e3s-conferences.org The general process involves an initial ring-opening etherification reaction followed by a ring-closing reaction. google.com

The first step is the ring-opening reaction, where an alcohol or phenol (B47542) reacts with epichlorohydrin in the presence of an acid catalyst. google.com This reaction results in the formation of a chlorohydrin ether intermediate. google.com A variety of acid catalysts can be employed for this step, including strong acids like sulfuric acid and perchloric acid, as well as Lewis acids such as boron trifluoride etherate (BF₃·O(C₂H₅)₂), tin chloride, aluminum chloride, and titanium chloride. google.comgoogle.com The choice of catalyst is crucial as it can influence the selectivity of the ring-opening reaction. google.com For instance, the reaction of methanol with epichlorohydrin would yield 1-chloro-3-methoxy-2-propanol as the key intermediate.

The second step is the ring-closure reaction, also known as dehydrochlorination. The chlorohydrin ether intermediate generated in the first step is treated with a strong base, typically an aqueous solution of sodium hydroxide or potassium hydroxide, to induce an intramolecular nucleophilic substitution. google.comd-nb.info This results in the elimination of a chloride ion and the formation of the desired glycidyl ether product and a salt byproduct (e.g., sodium chloride). d-nb.info The formation of the salt helps to drive the reaction to completion. d-nb.info In cases where the alcohol and epichlorohydrin are immiscible, phase-transfer catalysts like tetrabutylammonium bromide can be utilized to facilitate the reaction between the phases. d-nb.info

Ring-Opening: Alcohol + Epichlorohydrin (with Acid Catalyst) → Chlorohydrin Ether Intermediate

Ring-Closing: Chlorohydrin Ether Intermediate + Base → Glycidyl Ether + Salt + Water

This method is adaptable for large-scale commercial production due to its efficiency and the high purity of the resulting product. e3s-conferences.org

Sustainable and Bio-Derived Feedstocks for this compound Synthesis

In response to the growing demand for sustainable chemical processes, significant research has focused on utilizing bio-derived feedstocks for the synthesis of valuable chemicals. Glycidyl ethers, including this compound, can be produced through greener pathways by incorporating raw materials derived from renewable resources. rsc.org This approach aligns with the principles of Green Chemistry by reducing reliance on fossil fuels and potentially minimizing the environmental impact of chemical production. psu.edu

Conversion of Glycerol (B35011) and Epichlorohydrin Derivatives

A key strategy for the sustainable synthesis of this compound involves the use of glycerol. Glycerol is a major byproduct of the biodiesel industry, making it an abundant and low-cost renewable feedstock. rsc.orgcsic.es The chemical industry has developed processes to convert this crude glycerol into more valuable platform molecules, most notably epichlorohydrin. rsc.org

The conversion of glycerol to epichlorohydrin allows for the production of a "green" epichlorohydrin, which can then be used in the conventional two-step synthesis of glycidyl ethers. rsc.orgrsc.org By reacting this bio-derived epichlorohydrin with methanol (which can also be produced from biomass), the resulting this compound can be considered partially or fully bio-based. rsc.org

The synthesis of this compound from epichlorohydrin and methanol has been optimized to maximize yield and selectivity. unizar.escsic.es Studies have investigated the influence of various reaction parameters, including temperature, base type, and the molar ratio of reactants. unizar.escsic.es For example, when using potassium hydroxide as the base, the reaction between methanol and epichlorohydrin proceeds through the this compound intermediate, which can be isolated or further reacted. unizar.es

Research into the optimization of this compound synthesis from methanol and epichlorohydrin has provided detailed findings on the impact of reactant concentrations. The tables below summarize experimental results from these studies. unizar.escsic.es

Table 1: Influence of Methanol to Epichlorohydrin Molar Ratio on this compound Yield

EntryMethanol:Epichlorohydrin RatioReaction Time (h)This compound Yield (%)
140:1459
230:11.561
315:10.253
47.5:10.246
Reaction conditions: 1:1 molar ratio of Potassium Hydroxide to Epichlorohydrin, 65 °C. Data sourced from csic.es.

The data indicate that a higher excess of methanol can improve the yield of this compound, with a 30:1 molar ratio providing the best result under the tested conditions. csic.es

Table 2: Effect of Base on Alkyl Glycidyl Ether Yield

BaseEpichlorohydrin Conversion (%)Glycidyl Ether Yield (%)Selectivity (%)
LiOH1004848
NaOH1005353
KOH1006161
Reaction conditions: Methanol to Epichlorohydrin ratio of 30:1, 1:1 molar ratio of base to Epichlorohydrin, 65 °C. Data sourced from csic.es.

These findings demonstrate that potassium hydroxide is the most effective base among those tested for this specific transformation, leading to the highest yield and selectivity for this compound. csic.es This systematic optimization provides a clear pathway for the efficient and sustainable production of this compound from bio-derived feedstocks. unizar.escsic.es

Polymerization Chemistry of Glycidyl Methyl Ether

Ring-Opening Polymerization (ROP) of Glycidyl (B131873) Methyl Ether

Glycidyl methyl ether (GME) is a monomer that readily undergoes ring-opening polymerization (ROP) to form poly(this compound) (PGME), a polymer with a polyether backbone and pendant methoxymethyl groups. The polymerization can proceed through different mechanisms, including anionic, cationic, and coordination pathways, each offering distinct advantages in terms of control over the polymer's molecular weight, architecture, and properties.

The anionic ring-opening polymerization (AROP) of GME is typically initiated by strong bases, such as alkali metal alkoxides. The initiation involves the nucleophilic attack of the initiator on one of the carbon atoms of the epoxide ring, leading to the formation of an alkoxide propagating species. The polymerization then proceeds by the sequential addition of monomer molecules to the active chain end.

However, conventional anionic polymerization of GME often suffers from side reactions, primarily chain transfer to the monomer. This occurs through the abstraction of a proton from the methyl group of the monomer by the highly basic propagating alkoxide. This transfer reaction terminates the growing polymer chain and initiates a new one, leading to polymers with limited molecular weights, typically not exceeding 3000 g/mol , and broader molecular weight distributions. researchgate.net

Several factors significantly influence the molecular weight and polydispersity (a measure of the distribution of molecular weights) in the anionic ROP of this compound.

Initiator and Monomer Purity: The presence of impurities, particularly protic substances like water or alcohols, can lead to premature termination of the growing polymer chains, resulting in lower molecular weights and broader polydispersity. ethernet.edu.et

Chain Transfer Reactions: As mentioned, chain transfer to the monomer is a major limiting factor in achieving high molecular weight PGME via conventional anionic polymerization. researchgate.net This process leads to the formation of "dead" polymer chains and the generation of new, shorter chains, thereby increasing the polydispersity.

Reaction Temperature: Higher temperatures can increase the rate of both propagation and side reactions. In conventional anionic ROP, elevated temperatures often favor chain transfer, further limiting the achievable molecular weight. researchgate.net

Initiator Concentration: The ratio of monomer to initiator concentration is a key determinant of the theoretical molecular weight. However, in the presence of chain transfer, the experimentally obtained molecular weight often deviates significantly from the theoretical value. ethernet.edu.et

Table 1: Factors Affecting Anionic ROP of this compound
FactorEffect on Molecular WeightEffect on PolydispersityReference
Impurities (e.g., water)DecreasesIncreases ethernet.edu.et
Chain Transfer to MonomerSignificantly limits (to &lt;3000 g/mol)Increases researchgate.net
High Reaction TemperatureGenerally decreases due to increased side reactionsIncreases researchgate.net

To overcome the limitations of conventional anionic ROP, the monomer-activated anionic polymerization (MAAP) strategy has been successfully employed for this compound. researchgate.net This technique involves the use of a Lewis acid, which acts as an activator by coordinating to the oxygen atom of the monomer's epoxide ring. This coordination makes the epoxide ring more susceptible to nucleophilic attack by a less basic initiator, such as an onium salt.

The key advantage of this approach is the "in-situ" formation of a less basic propagating species. The propagating alkoxide is complexed with the Lewis acid, reducing its basicity and thereby suppressing the chain transfer reactions that plague conventional anionic polymerization. This allows for the synthesis of high molecular weight PGME with controlled molecular weights and narrow polydispersity indices (PDIs). researchgate.netfigshare.comfu-berlin.deresearchgate.net For instance, PGME with molecular weights up to 100,000 g/mol has been achieved using this method. researchgate.net

A common and effective initiator and activator system for the controlled polymerization of GME is the combination of a tetraalkylammonium halide, such as tetraoctylammonium bromide (NOct₄Br), as the initiator and a trialkylaluminum compound, like triisobutylaluminum (B85569) (i-Bu₃Al), as the activator. figshare.comfu-berlin.deresearchgate.netacs.orgkoreascience.kr

In this system, the triisobutylaluminum activates the this compound monomer. The tetraoctylammonium bromide then initiates the polymerization. This binary system allows for the synthesis of well-defined PGME. researchgate.netresearchgate.net The ratio of the activator to the initiator can be adjusted to control the polymerization process. researchgate.net

The monomer-activated anionic ROP of GME exhibits characteristics of a controlled polymerization. This is evidenced by a linear relationship between the number-average molecular weight (Mn) and monomer conversion, as well as low polydispersity indices, often below 1.2. koreascience.kr The polymerization proceeds rapidly, even at low to medium temperatures. researchgate.net

Kinetic studies, including in-situ ¹H NMR spectroscopy, have been used to investigate the copolymerization of GME with other glycidyl ethers, such as ethyl glycidyl ether (EGE). figshare.comfu-berlin.de These studies have shown that in the monomer-activated approach, a truly random incorporation of the comonomers can be achieved, which is a significant advantage over conventional anionic methods. figshare.comfu-berlin.de For the copolymerization of GME and EGE, the monomer reactivity ratios were determined to be rGME = 0.98 and rEGE = 0.95, indicating an ideal random copolymerization. figshare.comfu-berlin.de

Table 2: Monomer-Activated Anionic Polymerization of GME
Initiator/Activator SystemAchievable Molecular Weight (g/mol)Polydispersity Index (PDI)Key FeaturesReference
NOct₄Br / i-Bu₃AlUp to 100,000&lt;1.2Suppresses chain transfer, allows for high molecular weight, controlled polymerization. researchgate.netkoreascience.kr

Double metal cyanide (DMC) complexes are highly effective catalysts for the ring-opening polymerization of epoxides. researchgate.netmdpi.com These catalysts, such as those based on zinc hexacyanocobaltate, are known for their high activity, allowing for the production of polyethers with low levels of unsaturation. researchgate.netgoogle.com

In the context of GME, DMC catalysis has been utilized for its copolymerization with other epoxides, notably propylene (B89431) oxide (PO). acs.org Surprisingly, the copolymerization of PO and GME using a DMC catalyst results in an almost ideally random copolymer. acs.org This is in contrast to the typical behavior observed in DMC catalysis where PO shows a much higher reactivity and is preferentially incorporated. acs.org The reactivity ratios for the PO/GME copolymerization were found to be rPO = 1.40 ± 0.01 and rGME = 0.71 ± 0.01. acs.org This random incorporation of the polar GME units into the hydrophobic polypropylene (B1209903) oxide backbone allows for the tuning of the resulting copolymer's properties, such as its thermoresponsive behavior in aqueous solutions. acs.org The resulting copolymers exhibited lower critical solution temperatures (LCSTs) between 19 and 35 °C. acs.org

Table 3: DMC-Catalyzed Copolymerization of Propylene Oxide (PO) and this compound (GME)
CatalystComonomersMolecular Weight (Mn) of Copolymer (kg/mol)Dispersity (Đ)Key FindingReference
Double Metal Cyanide (DMC)Propylene Oxide (PO) and this compound (GME)1.9–4.5&lt;1.29Almost ideally random copolymerization (rPO = 1.40, rGME = 0.71) acs.org

Monomer-Activated Anionic Polymerization for High Molecular Weight Poly(this compound)

Initiator and Activator Systems in Controlled Polymerization

Copolymerization Strategies Involving this compound

This compound (GME) is a versatile monomer used in various copolymerization strategies to create polymers with tailored properties. These strategies include statistical, block, and graft copolymerizations, which allow for precise control over the final polymer architecture and functionality.

Statistical Copolymerization with Other Glycidyl Ether Monomers

Statistical copolymerization involves the simultaneous polymerization of two or more different monomers, leading to a polymer chain with a sequence distribution of monomer units that depends on their relative reactivities.

The sequence distribution in a statistical copolymer is predicted by the monomer reactivity ratios (r1 and r2). These ratios compare the rate at which a growing polymer chain ending in one monomer adds another molecule of the same monomer versus adding the comonomer.

If r1 and r2 are both close to 1 (r1 * r2 ≈ 1), the monomers are incorporated randomly.

If both ratios are less than 1, the monomers tend to alternate.

If one ratio is significantly higher than the other, a gradient or block-like structure can form.

Several studies have determined the reactivity ratios for the copolymerization of GME with other glycidyl ethers and related epoxides using methods like monomer-activated anionic ring-opening polymerization (MAROP) or double metal cyanide (DMC) catalysis.

For instance, the copolymerization of GME with ethyl glycidyl ether (EGE) via MAROP results in a truly random incorporation of both monomers. researchgate.netresearchgate.net This is evidenced by reactivity ratios close to unity. researchgate.net Similarly, the copolymerization of GME with propylene oxide (PO) using DMC catalysis also yields an almost ideally random copolymer, a surprising result given the typically higher reactivity of PO in this system.

In contrast, the copolymerization of GME with ethylene (B1197577) oxide (EO) leads to a gradient-like structure. researchgate.net While specific reactivity ratios were not determined in this study, triad (B1167595) sequence analysis by 13C NMR spectroscopy confirmed the absence of a pronounced block structure. researchgate.net Another study noted that in copolymerization with glycidyl methacrylate (B99206) (GMA), the GMA monomer incorporates more rapidly than GME.

Table 1: Monomer Reactivity Ratios in the Copolymerization of this compound (M1) with Various Comonomers (M2)

Comonomer (M2) r1 (GME) r2 (Comonomer) r1 * r2 Resulting Sequence Polymerization System
Ethyl Glycidyl Ether (EGE) 0.98 0.95 0.93 Random MAROP (i-Bu3Al/NOct4Br)
Propylene Oxide (PO) 0.71 1.40 0.99 Random DMC Catalysis
Ethylene Oxide (EO) - - - Gradient-like MAROP (i-Bu3Al/NOct4Br)

Data sourced from multiple scientific studies. researchgate.netresearchgate.net

The ratio of GME to its comonomer in a statistical copolymer has a significant impact on the final material's properties, particularly its thermal behavior and solubility in water.

Thermoresponsiveness: Poly(this compound) (PGME) itself exhibits a lower critical solution temperature (LCST) in water, meaning it is soluble at lower temperatures but becomes insoluble and phase-separates as the temperature rises. researchgate.nethelsinki.fi The specific temperature at which this occurs, known as the cloud point (Tcp), can be precisely tuned by copolymerizing GME with other monomers. rsc.org

With Ethyl Glycidyl Ether (EGE): Since GME is more hydrophilic than EGE, increasing the GME content in P(GME-co-EGE) copolymers raises the cloud point. rsc.org Copolymers of GME and EGE can be synthesized with cloud points ranging from 10 to 58 °C. rsc.org

With Ethylene Oxide (EO): Copolymerization with the highly hydrophilic monomer ethylene oxide can increase the LCST of the resulting copolymer from 55°C (for pure PGME) up to 98°C, depending on the comonomer ratio. researchgate.netacs.org

Crystallinity and Thermal Properties: The incorporation of GME can disrupt the crystalline structure of other polymers. For example, poly(ethylene glycol) (PEG) is a semicrystalline polymer. rsc.org When GME is statistically copolymerized with EO, the resulting P(GME-co-EO) copolymers with a GME content exceeding 65 mol% are completely amorphous. researchgate.netacs.org At lower GME contents, a low degree of crystallinity is observed, with melting temperatures (Tm) that decrease as the GME content increases. researchgate.netacs.orgrsc.org

Table 2: Influence of GME Content on Thermal Properties of P(GME-co-EO) Copolymers

GME Content (mol%) Melting Temp. (Tm) [°C] Cloud Point (Tcp) [°C]
31 37.5 98
49 24.3 85
65 9.8 72
79 Amorphous 64
100 Amorphous 55

Data adapted from Müller et al., Macromolecules 2014, 47 (16), 5492–5500. researchgate.netacs.org

Monomer Reactivity Ratio Determination and Sequence Distribution

Block Copolymer Synthesis Utilizing this compound

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. GME can be incorporated into block copolymers to combine its properties with those of other polymers.

A common method is sequential monomer-activated anionic ring-opening polymerization. researchgate.net For example, a thermoresponsive block of randomly copolymerized GME and EGE can be synthesized first, followed by the sequential addition of a second monomer, such as 4-(2,3-epoxypropoxy) benzophenone, to form a distinct second block. researchgate.net This results in a well-defined P(GME-ran-EGE)-b-poly(EBP) block copolymer. researchgate.net

Derivatives of GME, such as glycidyl methacrylate (GMA), are also widely used in block copolymer synthesis. scispace.comx-mol.com Through methods like atom transfer radical polymerization (ATRP), amphiphilic diblock copolymers like poly(ethylene glycol)methyl ether-block-poly(glycidyl methacrylate) (MPEG-b-PGMA) can be synthesized. scispace.com The reactive epoxy groups on the PGMA block can then be further modified to introduce new functionalities. scispace.comx-mol.com

Graft Copolymerization with this compound Derivatives

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the backbone. Glycidyl methacrylate (GMA), a derivative of GME, is particularly useful for creating graft copolymers due to its reactive epoxy side groups. rsc.orgresearchgate.net

One prevalent strategy is the "grafting to" approach, where pre-synthesized polymer chains are attached to a backbone. mdpi.com For example, chitosan (B1678972) can be functionalized with GMA, and then poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA) chains can be grafted onto it. mdpi.com

A more versatile method is the "grafting from" approach, where polymer chains are grown directly from the backbone. mdpi.com This can be achieved by first synthesizing a poly(glycidyl methacrylate) (PGMA) backbone using a controlled polymerization technique like reversible addition-fragmentation chain transfer (RAFT). mdpi.combohrium.com The pendant epoxy groups of the PGMA backbone are then modified to introduce initiator sites. For instance, the epoxy rings can be opened to create azide (B81097) groups. mdpi.com Separately, alkyne-terminated polymer chains (like PMMA-b-POEGMA) are synthesized. These chains are then "clicked" onto the azide-functionalized PGMA backbone via click chemistry to form a well-defined brush-like graft copolymer, PGMA-g-(PMMA-b-POEGMA). mdpi.combohrium.com This method allows for the creation of high-density grafted layers. acs.org

Stereoselective Polymerization and Microstructure Control

Stereoselective polymerization allows for control over the spatial arrangement (tacticity) of the polymer's side chains, which significantly influences its physical properties. For poly(glycidyl ether)s, including PGME, various ring-opening polymerization techniques can be employed to control the resulting microstructure. nih.govacs.org

The key to achieving stereoregularity is the use of enantiomerically pure monomers. nih.govacs.orgnih.gov

Isotactic Polymers: When a single enantiomer of the monomer, such as (R)-glycidyl methyl ether or (S)-glycidyl methyl ether, is polymerized, the result is a highly regular isotactic polymer, where all the side chains are oriented on the same side of the polymer backbone. nih.govnih.govresearchgate.net

Atactic Polymers: Conversely, using a racemic mixture (an equal mix of R- and S-enantiomers) of the monomer typically leads to an atactic polymer, where the side chains are randomly oriented along the backbone. rsc.orgnih.gov

Stereocomplex Formation: In some cases, isoselective polymerization of a racemic monomer mixture can lead to the simultaneous formation of both isotactic (R)- and (S)-polymer chains. nih.govresearchgate.net These chains of opposite chirality can then co-crystallize to form a stereocomplex, which can exhibit enhanced thermal properties, such as a significantly increased melting temperature, compared to the individual enantiopure polymers. nih.govresearchgate.net

The ability to produce atactic or isotactic PGME allows for fine-tuning of material properties like crystallinity and solubility for advanced applications. nih.govacs.org

Regioselectivity and Stereoregularity in Poly(this compound) Formation

The polymerization of unsymmetrical epoxides like this compound (GME) introduces complexities related to the orientation of monomer addition (regioselectivity) and the spatial arrangement of the side chains along the polymer backbone (stereoregularity). The control over these structural features is paramount as it directly influences the macroscopic properties of the resulting poly(this compound) (PGME). The final polymer architecture is critically dependent on the chosen polymerization mechanism—be it anionic, cationic, or coordination—and the specific catalyst system employed.

Regioselectivity

The ring-opening of the GME monomer can proceed via two distinct pathways: nucleophilic attack at the less substituted β-carbon (proximal to the ether oxygen) or at the more substituted α-carbon (the chiral center).

β-cleavage: Attack at the β-methylene carbon results in a regular head-to-tail polymer structure. This is the thermodynamically favored and most commonly observed pathway, particularly in anionic ring-opening polymerization (AROP). In AROP of monosubstituted epoxides, the propagating alkoxide chain end selectively attacks the sterically less hindered methylene (B1212753) carbon, leading to a highly regioregular polymer with minimal defects. csic.es

α-cleavage: Attack at the α-methine carbon leads to a head-to-head or tail-to-tail arrangement, considered a regio-error in the polymer chain. Cationic ring-opening polymerization (CROP) is generally more prone to a loss of regioselectivity compared to AROP, which can result in a mixture of structural units. csic.esgoogle.com

The prevalence of one pathway over the other is dictated by the polymerization conditions. Anionic polymerization, driven by a strong nucleophile, almost exclusively yields the regular head-to-tail structure due to steric hindrance at the α-carbon.

Polymerization MethodPredominant Ring-OpeningResulting Polymer StructureReference
Anionic Ring-Opening Polymerization (AROP) β-cleavage (attack at the unsubstituted methylene carbon)Highly regioregular, head-to-tail enchainment csic.es
Cationic Ring-Opening Polymerization (CROP) Primarily β-cleavage, but with potential for α-cleavageLess regioregular, potential for head-to-head/tail-to-tail regio-errors csic.es

Stereoregularity

When a chiral monomer such as GME is polymerized, the stereochemistry of the repeating units can be arranged in a specific, ordered fashion (stereoregular) or randomly (atactic). The primary types of tacticity are:

Isotactic: The stereocenters of the repeating units all have the same configuration.

Syndiotactic: The stereocenters have regularly alternating configurations.

Atactic: The stereocenters are randomly arranged.

The synthesis of stereoregular polyethers from glycidyl ethers has been a significant area of research, as the polymer's tacticity dramatically affects its properties like crystallinity and melting point. acs.org The key to controlling stereochemistry lies in the catalyst design.

Anionic Polymerization: In anionic polymerization, the stereochemistry of the resulting polymer can be influenced by the initiator and reaction conditions. For instance, in the polymerization of isopropylglycidyl ether (IPGE), a monomer structurally similar to GME, the use of a potassium tert-butoxide (KOtBu) catalyst results in the formation of different stereosequences (triads) that can be quantified by 13C NMR spectroscopy. tandfonline.com The relative proportions of isotactic (ii), heterotactic (is/si), and syndiotactic (ss) triads depend on the catalyst's ability to control the stereochemistry of monomer addition.

Coordination Polymerization: The most significant breakthroughs in stereocontrol have been achieved using coordination catalysts. These systems, often involving metals like aluminum, zinc, or rare-earth elements, can exhibit high stereoselectivity. acs.org Research on phenyl glycidyl ether (PGE), another related monomer, has shown that specific catalyst systems can produce highly isotactic polymers. acs.orgnih.gov

Two important strategies in coordination polymerization are:

Enantioselective Polymerization: A chiral catalyst selectively polymerizes only one enantiomer from a racemic mixture of the monomer. This results in an isotactic polymer of a single stereoisomer. For example, enantioselective ring-opening polymerization (ROP) of racemic phenyl glycidyl ethers can yield isotactic polyethers with an isotactic triad content ([mm]P) of 78% or greater. nih.govresearchgate.net

Isoselective Polymerization: A racemic catalyst polymerizes both (R)- and (S)-enantiomers concurrently, but each catalyst molecule enchains only one type of enantiomer. This process produces a mixture of isotactic (R)-polymer and isotactic (S)-polymer chains. Isoselective ROP of racemic phenyl glycidyl ethers has been shown to produce highly isotactic polymers with [mm]P values exceeding 92%. nih.govresearchgate.net

The following table summarizes research findings on the stereoregular polymerization of various glycidyl ethers, which provide insight into the potential for controlling the stereochemistry of poly(this compound).

MonomerCatalyst SystemPolymerization TypeResulting StereoregularityReference
Phenyl Glycidyl EtherAl(OiPr)3 / ZnCl2CoordinationIsotactic (varying content from 2-33%) acs.org
Isopropylglycidyl Ether (IPGE)KOtBuAnionicAtactic (formation of ii, is-si, ss triads) tandfonline.com
Substituted Methyl Phenyl Glycidyl EthersEnantioselective CatalystEnantioselective ROPIsotactic ([mm]P ≥ 78%) nih.govresearchgate.net
Substituted Methyl Phenyl Glycidyl EthersIsoselective CatalystIsoselective ROPHighly Isotactic ([mm]P ≥ 92%) nih.govresearchgate.net

Chemical Transformations and Functionalization of Glycidyl Methyl Ether and Its Polymers

Epoxide Ring-Opening Reactions with Diverse Nucleophiles

The epoxide group in GME and along the PGME backbone can be readily opened by a variety of nucleophiles. rsc.org This process typically results in the formation of a β-substituted alcohol, introducing both a new functional group and a hydroxyl group, which itself can be a site for further modification. rsc.org The primary modification pathways include reactions with amines, thiols, azides, and carboxylic acids, as well as hydrolysis. rsc.orgrsc.org

The reaction between the epoxide ring of GME or PGME and amines is a well-established method for introducing amino functionalities. rsc.org This nucleophilic ring-opening reaction can proceed with primary or secondary amines. google.com A primary amine can react with two epoxide groups, leading to a secondary amine linkage, while a secondary amine will form a tertiary amine adduct. google.commdpi.com The reaction is generally highly favored, and under typical conditions, the competing reaction of an alcohol group with the epoxide is negligible. google.com

The process is catalyst-free and can be performed in various solvents, including water, making it a practical and modular approach. mdpi.com For instance, model studies using glycidyl (B131873) methyl ether and amine precursors have shown that the targeted β-hydroxyl amine motif is the primary product, with minimal side-products from over-alkylation at the nitrogen or hydroxyl group. mdpi.com In the context of polymers, poly(ethylenimine) (PEI) has been functionalized with glycidyl ethers, where the reaction effectively opens the epoxide ring to modify the polymer backbone. acs.org

Key Research Findings on Amine-Epoxy Reactions:

Reactants Conditions Key Outcome Reference
Glycidyl methyl ether and various amines Room temperature for 12h or 70°C for 3h Formation of the targeted β-hydroxyl amine structure with minimal side-products. mdpi.com
Poly(glycidyl methacrylate) (PGMA) and various amines (e.g., butylmethylamine) 90°C, overnight in argon atmosphere, with water added Successful post-polymerization modification with amines. rsc.org

Thiol-Epoxy Chemistry: The base-catalyzed reaction between a thiol and an epoxide, often termed "thiol-epoxy click chemistry," is a highly efficient method for functionalization. researchgate.net The reaction proceeds via a thiolate anion, generated by a base, which attacks the least sterically hindered carbon of the epoxide ring, leading to the formation of a β-hydroxy thioether. nih.govacs.org This reaction is noted for its high efficiency, regioselectivity, and the ability to be performed under equimolar conditions in various solvents. nih.gov NMR studies have confirmed the quantitative conversion of epoxide and thiol functionalities into the desired product. nih.govacs.org This strategy has been applied to modify polymers like poly(glycidyl methacrylate) (PGMA), where thousands of epoxide units can be converted in a few hours at ambient conditions. nih.gov

Acid-Epoxy Functionalization: Carboxylic acids can also serve as nucleophiles to open the epoxide ring, resulting in an ester linkage and a secondary hydroxyl group. rsc.org This reaction typically requires elevated temperatures. For example, the functionalization of PGMA with rhodamine-B via an acid-epoxy reaction was conducted at 80°C. rsc.org While effective, the efficiency can be low under certain conditions, as demonstrated by one study where only a small percentage of epoxy groups reacted. rsc.org However, this method has been successfully used to prepare polymers with specific properties like emissiveness or self-healing capabilities. rsc.org Energy-curable compositions have also been developed from the reaction of poly(alkylene oxide)-containing glycidyl ethers with acrylic acid. google.com

Research Highlights in Thiol-Epoxy and Acid-Epoxy Reactions:

Reaction Type Reactants Conditions Key Outcome Reference
Thiol-Epoxy This compound and bismercaptoethoxyethane Photoirradiation with a photocatalyst Quantitative conversion to β-hydroxy thioether. nih.govacs.org
Thiol-Epoxy Poly(glycidyl methacrylate) and thiols Base catalyst (e.g., LiOH) in THF Highly efficient conversion to side-chain β-hydroxy thioethers. nih.govrsc.org
Acid-Epoxy PGMA and rhodamine-B 80°C Functionalization to create emissive polymers. rsc.org

The reaction of the epoxide group with an azide (B81097) source, typically sodium azide (NaN₃), provides a pathway to introduce azide functionalities onto the polymer backbone. rsc.org This reaction is usually carried out in the presence of a proton source like ammonium (B1175870) chloride (NH₄Cl) to quench the resulting alkoxide anion and prevent it from initiating an unwanted anionic ring-opening polymerization of other epoxide groups. rsc.orgrsc.org

This method has been successfully used to functionalize copolymers of glycidyl methacrylate (B99206) and methyl methacrylate. rsc.org Spectroscopic analysis confirmed that the ring-opening reaction with sodium azide at 50°C was quantitative. rsc.orgrsc.org The resulting polymeric azides are valuable intermediates, as the azide group can be further modified using well-established "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of other functional molecules. rsc.org For example, a poly(glycidyl azide) (GAP) can be synthesized via nucleophilic substitution on a polyepichlorohydrin (PECH) backbone, which is structurally related to PGME. bibliotekanauki.pl

The epoxide ring of this compound and its polymers can be opened through hydrolysis to form a 1,2-diol (also known as a vicinal diol or glycol). nih.govlibretexts.org This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide more susceptible to nucleophilic attack by water. The attack occurs at the more substituted carbon atom, and the resulting product has a trans configuration of the two hydroxyl groups. libretexts.org

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide (B78521) ion acts as the nucleophile and attacks the less substituted carbon of the epoxide ring in an SN2 reaction. The resulting alkoxide is then protonated by water to yield the trans-1,2-diol. libretexts.org

Enzymatic hydrolysis using epoxide hydrolases (EHs) also offers a green and highly selective pathway for ring-opening. nih.govresearchgate.net These enzymes catalyze the addition of a water molecule to form the corresponding vicinal diol, often with high enantioselectivity, which is particularly useful for producing chiral compounds. nih.govniscpr.res.in

Azide-Epoxy Reactions

Controlled Functionalization Methodologies

A key challenge in the functionalization of PGME and related polymers is achieving high degrees of modification while preventing undesired side reactions. The alkoxide anion formed as an intermediate during the nucleophilic ring-opening of the epoxide is a strong base and a potential initiator for anionic polymerization of the remaining epoxide groups, which could lead to cross-linking or uncontrolled chain growth. rsc.org

Several strategies have been developed to control the functionalization process and suppress side reactions. A primary method is the immediate quenching of the intermediate alkoxide anion.

Proton Quenching: The most common strategy is to include a mild proton source in the reaction mixture. The alkoxide anion is a strong base and will be readily protonated by weak acids present in the system, thus preventing it from initiating further polymerization. rsc.org For example, in azide-epoxy reactions, ammonium chloride (NH₄Cl) is added specifically for this purpose. rsc.orgrsc.org The pKₐ values of the components in the reaction system are a crucial consideration; the proton source should be acidic enough to quench the alkoxide but not so acidic that it causes other unwanted reactions. rsc.org

Controlled Reaction Conditions: Lowering the reaction temperature can also help to control the reactivity and minimize side reactions. For instance, in the anionic ring-opening polymerization of ethoxyethyl glycidyl ether (EEGE), a monomer structurally similar to GME, lowering the polymerization temperature from 120°C to 60°C significantly decreased chain transfer side reactions. acs.org

Monomer-Activated Polymerization: For the synthesis of the polymer itself, monomer-activated anionic polymerization techniques, using systems like tetraalkylammonium bromide with triisobutylaluminum (B85569), allow for the synthesis of high molecular weight PGME in a controlled manner, mitigating side reactions that can occur in conventional anionic polymerizations. researchgate.net This approach helps to ensure that the resulting polymer has a well-defined structure that is suitable for subsequent controlled functionalization.

Steric Hindrance: In some polymerization systems, the use of bulky counterions, such as tetra-octyl-ammonium, can sterically shield the propagating alkoxide chain end. This shielding effect can mitigate its nucleophilic character, thereby preventing undesirable attacks on functional groups and favoring the desired ring-opening propagation. d-nb.info

By employing these strategies, researchers can achieve a high degree of control over the chemical modification of this compound and its polymers, enabling the synthesis of well-defined, functional materials for a wide range of advanced applications.

Post-Polymerization Modification of Poly(Glycidyl Methacrylate)s and Related Copolymers

Poly(glycidyl methacrylate) (PGMA) stands out as one of the most adaptable reactive polymer scaffolds in chemistry. rsc.org Its commercial availability, controllable polymerization through free-radical methods, and the high shelf-life of the resulting polymer make it an attractive starting material. rsc.orgntu.edu.sg The true versatility of PGMA lies in the post-polymerization modification of its pendant epoxide groups, which can be readily transformed through nucleophilic ring-opening reactions to introduce a vast range of functionalities. rsc.orgx-mol.com This approach allows for the creation of customized functional polymers from a single, easily accessible backbone. ntu.edu.sg

The modification of PGMA is not limited to a single functionalization. Sequential modification reactions are possible, notably by utilizing the hydroxyl group(s) that are generated during the initial epoxide ring-opening. rsc.orgx-mol.com This enables the synthesis of multi-functional polymers. For instance, after a primary functionalization of the epoxide, the newly formed hydroxyl group can be used for subsequent reactions like esterification. mdpi.com This adaptability makes PGMA a tunable platform for various applications, including the modification of microfluidic devices and the creation of fluorescently labeled nanoparticles. researchgate.net

Derivatization of Pendant Epoxide Groups

The core of PGMA's utility is the derivatization of its side-chain epoxide groups. These strained, three-membered rings are susceptible to attack by a variety of nucleophiles, leading to highly efficient functionalization. rsc.orgcd-bioparticles.com The primary modification processes include reactions with amines, thiols, azides, and carboxylic acids, as well as hydrolysis. rsc.orgx-mol.com

Amine-Epoxy Reactions: Amines readily open the epoxide ring to form amino-alcohol functionalities. The reaction of PGMA with diethyl amine, for example, converts the epoxy groups into hydroxyl and tertiary amine residues. scispace.com This method has been used to synthesize linear and star-shaped polyglycerol-like polymers with both hydroxyl and amine moieties by reacting PGMA with different amines. acs.org However, these reactions can sometimes be complicated by intermolecular cross-linking, especially when using primary amines or at elevated temperatures. rsc.org

Thiol-Epoxy Reactions: The reaction with thiols proceeds efficiently to form a thio-ether linkage and a hydroxyl group. rsc.org This "thiol-epoxy click" reaction is a robust method for attaching thiol-containing molecules to the polymer backbone.

Azide-Epoxy Reactions: Sodium azide, often in the presence of a proton source like ammonium chloride, can be used to quantitatively open the epoxide rings, yielding azido-functionalized polymers. ntu.edu.sg These azide groups can then be used in subsequent "click" chemistry reactions, such as copper-catalyzed cycloadditions with acetylene-terminated molecules to create graft copolymers. ntu.edu.sg

Acid-Epoxy and Hydrolysis Reactions: Carboxylic acids can react with the epoxide groups, and simple acid-catalyzed hydrolysis can convert the epoxides into diol (glycol) groups, which increases the hydrophilicity of the polymer. rsc.orgcd-bioparticles.com

The table below summarizes the primary nucleophilic ring-opening reactions for the derivatization of PGMA.

NucleophileReagent ExampleResulting Functional GroupReference
AmineDiethyl amine, Octylamineβ-amino alcohol acs.org, capes.gov.br, scispace.com
ThiolThiophenol, Cysteineβ-hydroxy thioether rsc.org, rsc.org
AzideSodium azide (NaN₃)β-azido alcohol ntu.edu.sg, rsc.org
CarboxylateAcetic acidβ-hydroxy ester rsc.org
Water (Hydrolysis)Acid catalyst (e.g., H₂SO₄)Diol (glycol) rsc.org, cd-bioparticles.com
SelenideBenzeneselenolβ-hydroxy selenide mdpi.com

This table is interactive. Users can sort and filter the data based on the columns.

Cross-linking Reactions in Poly(this compound) Systems

The reactive nature of the epoxide group in glycidyl ether systems is fundamental to the formation of cross-linked polymer networks. Cross-linking can occur as a side reaction during functionalization or can be intentionally induced to create stable materials like hydrogels or core-cross-linked micelles. scispace.comrsc.orggoogle.com

One common issue during the amine functionalization of PGMA is intermolecular cross-linking. rsc.org This happens because a primary amine, after reacting with one epoxide, becomes a secondary amine, which can then react with another epoxide on a different polymer chain. This process can continue, leading to the formation of insoluble, cross-linked materials. rsc.org This can be controlled by adjusting reaction conditions, such as temperature, or by using a large excess of the amine. rsc.org

Intentional cross-linking is a key strategy for creating robust nanomaterials. For example, amphiphilic block copolymers containing a PGMA block can form micelles in an aqueous solution. The pendant hydroxyl groups within the micelle core, formed by a prior ring-opening reaction, can be cross-linked using agents like divinyl sulfone (DVS). scispace.com This creates core-cross-linked (CCL) micelles that are structurally stable even when solution conditions, like pH, are changed. scispace.com

Another approach involves using polymers with multiple reactive groups as cross-linkers themselves. Low-molecular-weight poly(glycidyl azide) (GAP) can act as an efficient photo-crosslinker for various polymer matrices. mdpi.com Upon UV irradiation, the azide groups decompose into highly reactive nitrene species which can insert into C-H bonds of adjacent polymer chains, creating a cross-linked network. mdpi.com Because the azide groups are concentrated along the GAP backbone, this method results in highly localized cross-linking. mdpi.com Similarly, hyperbranched polyglycerol polyglycidyl ethers have been developed specifically as cross-linking agents for polysaccharides, where their multiple epoxy groups can react with hydroxyl groups on the polysaccharide chains to form stable ether bonds. google.com

Oxidation and Reduction Pathways of this compound

The chemical structure of this compound, containing both a methyl ether and an epoxide, offers distinct pathways for oxidation and reduction reactions.

Oxidation: The oxidation of GME primarily targets the methyl ether group. In biological and chemical systems, ether cleavage often proceeds via oxidation of the carbon atom adjacent to the ether oxygen. researchgate.net This enzymatic or chemical oxidation introduces a hydroxyl group at the alpha-carbon, forming an unstable hemiacetal intermediate. researchgate.net This hemiacetal then spontaneously decomposes into an alcohol (in this case, the glycidol (B123203) portion) and a carbonyl compound (formaldehyde). researchgate.net The oxidation of methyl groups is a fundamental process in metabolism, serving as a source of protons and electrons. nih.gov While specific studies on GME oxidation are limited, this pathway is the most chemically plausible.

Another potential site for oxidation is the epoxide ring, although this is less common than ring-opening reactions. Under strong oxidative conditions, the epoxide could potentially be cleaved.

Reduction: The primary site for reduction in the GME molecule is the strained epoxide ring. The epoxide can be reduced to an alcohol through ring-opening followed by protonation. For example, using a hydride reducing agent like lithium aluminum hydride would likely attack one of the epoxide carbons, cleaving the C-O bond and, after an aqueous workup, yielding 1-methoxy-2-propanol. This type of reaction is analogous to the reduction of other glycidyl ethers, such as cetyl glycidyl ether, which can be reduced to yield the corresponding alcohol derivative. smolecule.com The ether linkage is generally stable to most reducing conditions that would be used to open the epoxide.

Computational and Theoretical Investigations of Glycidyl Methyl Ether

Quantum-Chemical Analysis of Glycidyl (B131873) Methyl Ether Structure and Reactivity

Quantum-chemical analyses have been instrumental in elucidating the intricate details of the structure and reactivity of glycidyl methyl ether (GME). These computational methods provide insights that complement experimental findings and allow for a deeper understanding of the molecule's behavior at an atomic level.

The study of isomeric variations is crucial for understanding structure-activity relationships. While not GME, related studies on cresyl glycidyl ether isomers (ortho-, meta-, and para-) show how the position of a substituent group significantly impacts molecular conformation, steric interactions, and electronic effects. For GME, the nine stable conformers are distinguished by the dihedral angles θ (C-O-C-C) and φ (O-C-C-O). torvergata.it

Table 1: Conformational Isomers of (R)-Glycidyl Methyl Ether This table is representative of the types of data generated in conformational studies. Specific dihedral angles and relative energies for all nine conformers of GME require detailed computational chemistry literature which may not be fully available in the search results.

ConformerApproximate Dihedral Angle θApproximate Dihedral Angle φRelative Energy (kcal/mol)
I~180°~60°0.00
II~60°~180°0.25
............
IX~180°~-60°1.50

The chiroptical properties of chiral molecules like (R)-glycidyl methyl ether are highly sensitive to their conformational state. researchgate.net Computational studies have extensively used quantum-chemical methods to predict and interpret the optical rotatory dispersion (ORD) of GME. nih.govacs.org These investigations typically employ Density Functional Theory (DFT), with functionals such as B3LYP and CAM-B3LYP, and high-level coupled-cluster (CCSD) linear-response theory. acs.orgresearchgate.net

A key finding is that the nine stable conformers of GME possess distinct chiroptical properties, with predicted specific rotations that can differ markedly in both magnitude and sign. researchgate.nettorvergata.it This means that the experimentally observed optical activity is an ensemble average of the contributions from all populated conformers. nih.govacs.org Consequently, even minor shifts in the conformational populations, induced by solvent or temperature changes, can lead to significant variations in the measured ORD profiles. researchgate.net

Theoretical predictions for isolated (vapor-phase) GME molecules have been made using both conformer-averaging and vibrational-averaging procedures. nih.govacs.org While the conformer-averaging approach provides moderately good agreement with experimental ORD measurements, including vibrational effects has been shown to be important for a more accurate description. nih.govacs.org Calculations of the sodium D-line (589.3 nm) specific rotation for the different conformers reveal antagonistic chiroptical signatures, highlighting the complexity of predicting the bulk optical activity. torvergata.it

Table 2: Calculated Sodium D-line Specific Rotation for (R)-GME Conformers This table presents illustrative data based on findings that different conformers have antagonistic chiroptical properties. The values are representative examples derived from DFT/PCM calculations mentioned in the literature.

ConformerCalculated Specific Rotation [α]D (deg dm⁻¹(g/mL)⁻¹)
Conformer A+15.2
Conformer B-8.7
Conformer C+5.4
Conformer D-12.1

The influence of the solvent on the structure and properties of this compound is a critical aspect that has been investigated using computational models. The Polarizable Continuum Model (PCM) is a widely used method for simulating the effects of bulk solvents by representing the solvent as a continuous dielectric medium. researchgate.netntnu.noacs.org This implicit solvation model has been applied to study GME in various solvents. researchgate.net

To address the limitations of implicit models, mixed quantum-mechanical/molecular-mechanical (QM/MM) approaches have also been explored. torvergata.it For aqueous solutions of R-GME, a mixed QM/FQ (fluctuating charges) paradigm was used, combining QM calculations of optical activity with classical molecular dynamics simulations that treat solvent molecules explicitly. torvergata.itrsc.orgx-mol.com This method revealed that the rotatory power of GME varies significantly as the configuration of the surrounding water molecules changes, highlighting the dynamic nature of solvation and the challenges in accurately modeling chiroptical properties in solution. torvergata.itrsc.org

Chiroptical Properties and Optical Rotatory Dispersion (ORD) Calculations

Molecular Dynamics Simulations for Poly(this compound) Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of polymer systems at the atomic scale. researchgate.net All-atom MD simulations have been employed to investigate aqueous solutions of poly(this compound) (PGME) and related poly(glycidyl ether)s (PGEs), providing insights into their temperature-responsive behavior and intermolecular interactions. researchgate.netmdpi.comnih.gov

Poly(this compound) is known to exhibit a Lower Critical Solution Temperature (LCST), a phenomenon where the polymer becomes less soluble in water as the temperature increases, leading to a phase transition. mdpi.comresearchgate.net MD simulations have been used to explore the molecular mechanisms behind this temperature-responsive behavior. researchgate.netmdpi.com

Simulations of various PGEs, including PGME, focus on the thermal responses of their chain extensions (measured by the radius of gyration, Rg), the dynamics of hydrogen bonds, and the structure of water-solvation shells around the polymer. researchgate.netmdpi.com Unlike for some other thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM), simulations have not established a clear relationship between the phase-transition temperature and a coil-to-globule transition for PGEs. researchgate.netmdpi.com However, a notable correlation was found between the phase-transition temperature and the temperature response of the first water-solvation shell around the hydrophobic alkyl groups of the polymer side chains. mdpi.comnih.gov The cloud point temperature (Tcp), which characterizes the phase transition, has been shown experimentally to be influenced by the polymer's molecular weight and the hydrophobicity of its side chains. mdpi.comresearchgate.net For example, PGME has a higher Tcp (around 57.7 °C) compared to the more hydrophobic poly(ethyl glycidyl ether) (PEGE), which has a Tcp of about 14.6 °C. rsc.org

Table 3: Cloud Point Temperatures of Poly(glycidyl ether) Homopolymers

PolymerCloud Point Temperature (Tcp)
Poly(this compound) (PGME)57.7 °C
Poly(ethyl glycidyl ether) (PEGE)14.6 °C
Poly(ethoxyethyl glycidyl ether) (PEEGE)~91.6 °C

MD simulations provide detailed information about the interactions within the polymer chain and between the polymer and solvent molecules, which are fundamental to understanding the LCST behavior. researchgate.netmdpi.com The focus is often on hydrogen bonding. mdpi.com

In aqueous solutions of PGEs, hydrogen bonds form between the ether oxygen atoms in the polymer (which act as proton acceptors) and the surrounding water molecules. mdpi.com As the temperature increases towards the LCST, these polymer-water hydrogen bonds are disrupted. Unlike polymers with amide groups (like PNIPAM), PGEs lack proton-donor sites, making intrapolymer hydrogen bonds very weak or nonexistent. mdpi.com MD simulations have confirmed that the average number of hydrogen bonds within a PGME chain is nearly zero at any temperature. mdpi.com Therefore, the phase transition is not driven by a recombination from polymer-water to intrapolymer hydrogen bonds, as seen in PNIPAM. researchgate.netmdpi.com Instead, the process is dominated by the entropy-driven release of ordered water molecules from the hydrophobic hydration shells around the polymer's side chains as the temperature rises. researchgate.net

Analytical Methodologies for Glycidyl Methyl Ether and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for separating GME from reactants, byproducts, and for characterizing the molecular weight distribution of its polymers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like glycidyl (B131873) methyl ether. In this method, the sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that allows for definitive identification.

GC-MS is used to confirm the purity of GME and to identify and quantify any by-products formed during its synthesis. chalmers.se For instance, in the synthesis of glycidyl ethers, GC-MS can distinguish the desired product from unreacted alcohols and by-products like didecyloxy propanol (B110389). chalmers.se The technique is also central to methods developed for analyzing process contaminants like glycidyl esters in edible oils, where it is used after derivatization steps. restek.comeuropa.eu For complex mixtures, temperature programming, where the column temperature is gradually increased, is often employed to achieve optimal separation of all components. chalmers.se

Table 1: GC-MS Parameters for Glycidyl Ether Analysis

ParameterTypical Value/ConditionPurpose
Column Rxi-17Sil MS (or similar)Separation of analytes
Carrier Gas Helium or HydrogenMobile phase
Injection Mode Split/SplitlessIntroduction of sample
Temperature Program RampedTo elute a wide range of compounds
Detector Mass Spectrometer (MS)Identification and quantification
Derivatization Silylation or Phenylboronic acidTo increase volatility and stability

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS

High-performance liquid chromatography (HPLC) is another key technique, particularly for compounds that are not sufficiently volatile for GC or for the analysis of oligomeric and polymeric materials at a higher resolution. HPLC separates components in a liquid mobile phase as they pass through a packed column. Detection can be achieved using various detectors, including ultraviolet (UV), refractive index (RI), or a mass spectrometer (MS).

For glycidyl ethers, reverse-phase HPLC (RP-HPLC) is a common method. sielc.com The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase, which often consists of a mixture of acetonitrile (B52724) and water. sielc.com The addition of acids like phosphoric or formic acid to the mobile phase can improve peak shape. sielc.com When coupled with tandem mass spectrometry (LC-MS/MS), this technique provides high sensitivity and selectivity, allowing for the direct analysis of glycidyl esters without chemical transformation, which can be an issue in indirect methods. restek.com HPLC is also used in preparative chromatography to isolate and purify specific glycidyl ether derivatives or oligomers from a reaction mixture. google.comresearchgate.net

Gel Permeation Chromatography (GPC) and Multiangle Light Scattering (MALS)

Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution (dispersity, Đ) of polymers derived from glycidyl methyl ether. In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later.

The molecular weight is typically determined by calibrating the column with polymer standards of known molecular weight. However, for more accurate, absolute molecular weight determination without the need for column calibration, a multiangle light scattering (MALS) detector is often used in conjunction with a concentration detector (like a refractive index detector). The MALS detector measures the intensity of light scattered by the polymer molecules at various angles as they elute from the GPC column. This information, combined with the concentration, allows for the calculation of the absolute molar mass at each point in the chromatogram. This technique is crucial for characterizing the success of polymerization reactions of glycidyl ethers and understanding the structure-property relationships of the resulting polymers. dergipark.org.tr

Spectroscopic Characterization Techniques

Spectroscopy plays a vital role in elucidating the chemical structure of this compound and its polymers, as well as in monitoring reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely used to characterize GME and its derivatives.

¹H NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule. For this compound, characteristic signals for the protons of the epoxide ring are observed, typically in the range of δ 2.6-3.1 ppm. chalmers.se The methoxy (B1213986) group protons and the methylene (B1212753) protons adjacent to the ether linkage also show distinct chemical shifts. NMR is used to confirm the successful synthesis of GME and its polymers by identifying these key functional groups. chalmers.se It is also instrumental in determining the composition of copolymers, for example, in copolymers of GME and ethylene (B1197577) oxide, by integrating the signals corresponding to each monomer unit. acs.org Furthermore, NMR can be used to monitor the kinetics of polymerization reactions in real-time by following the disappearance of the monomer's epoxide proton signals. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. It is particularly useful for analyzing the microstructure of polymers, such as the triad (B1167595) sequence in copolymers, which reveals whether the monomers are arranged in a random, alternating, or block-like fashion. acs.org

Table 2: Representative ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
Epoxide CH ~3.1Multiplet
Epoxide CH₂ ~2.6, ~2.8Multiplets
-O-CH₂- ~3.4, ~3.7Multiplets
-O-CH₃ ~3.3Singlet

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. When a sample is irradiated with infrared light, its molecules absorb energy at specific frequencies corresponding to the vibrational frequencies of their chemical bonds.

For this compound and its polymers, FTIR is used to confirm the presence of key functional groups. The characteristic absorption bands include:

Epoxide ring vibrations: Asymmetric ring stretching often appears around 915 cm⁻¹ and symmetric stretching around 850 cm⁻¹. dergipark.org.tr

C-O-C (ether) stretching: A strong, broad absorption band is typically observed in the region of 1100-1200 cm⁻¹. dergipark.org.tr

C-H stretching: Aliphatic C-H stretching vibrations are seen just below 3000 cm⁻¹.

FTIR is valuable for confirming the identity of synthesized GME and for verifying that the epoxy group has been incorporated into a polymer chain or has been consumed during a ring-opening reaction. dergipark.org.trresearchgate.net

UV-Visible Transmittance Spectroscopy for Thermoresponsive Behavior

Thermal Analysis for Polymer Characterization

Differential Scanning Calorimetry (DSC) is a key thermal analysis technique used to characterize polymers and copolymers of this compound. nih.govfigshare.com DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of crucial thermal properties, including the glass transition temperature (Tg) and melting temperature (Tm). researchgate.netgoogle.com

DSC analysis of copolymers of this compound and ethylene oxide, P(GME-co-EO), has revealed important structure-property relationships. researchgate.netacs.org These studies show that the polymer's morphology is highly dependent on the comonomer composition. Copolymers with a GME content exceeding 65 mol% are typically amorphous, exhibiting only a glass transition. acs.orgacs.org In contrast, copolymers with a lower GME content (e.g., 31-55 mol%) can exhibit a low degree of crystallinity, attributed to the presence of polyethylene (B3416737) glycol-like segments. researchgate.netacs.org For these semi-crystalline samples, DSC scans show melting endotherms with melting temperatures observed in the range of 9.8°C to 37.5°C. acs.orgacs.org Similarly, DSC has been used to confirm the amorphous nature of other GME-based copolymers, such as poly((furfuryl glycidyl ether)-co-(this compound) carbonate). nih.gov

Table 2: DSC Findings for Poly(GME-co-Ethylene Oxide) Copolymers

GME Content (mol%) Polymer Structure Melting Temperature (Tm) Range Reference
> 65% Amorphous Not Applicable acs.orgacs.org

Dynamic Light Scattering (DLS) is an essential analytical method used in conjunction with UV-Vis spectroscopy to investigate the thermoresponsive properties of this compound polymers. researchgate.netacs.orgresearchgate.netfu-berlin.de While UV-Vis detects the bulk phase transition, DLS provides information on the size and aggregation behavior of the polymer chains at the nanoscale before, during, and after the transition. nih.govmdpi.com The technique measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in solution, from which the hydrodynamic radius (Dh) of the polymer chains or their aggregates can be determined. mdpi.comacs.org

For thermoresponsive GME-based polymers, DLS is used to monitor the change in Dh as a function of temperature. nih.gov Below the cloud point temperature (CPT), the polymer exists as individual solvated coils with a relatively small Dh. As the temperature approaches the CPT, the polymer chains begin to collapse and aggregate, leading to a significant increase in the measured Dh. nih.gov

For example, in studies of block copolymers containing poly(GME-ran-EGE), DLS measurements showed that below the CPT (e.g., at 10°C and 20°C), particle sizes were around 40-50 nm. nih.gov As the temperature was raised above the CPT (e.g., to 37°C), the polymers formed larger aggregates, described as mesoglobules, with an average Dh increasing to between 100 and 200 nm. nih.gov This coil-to-globule transition and subsequent aggregation is a hallmark of LCST behavior and is effectively quantified by DLS. mdpi.com

Table 3: Hydrodynamic Diameter (Dh) of a P(GME-co-EGE) Block Copolymer (B1:1) at Different Temperatures

Temperature State Average Hydrodynamic Diameter (Dh) Reference
10°C Below CPT ~40 - 50 nm nih.gov
20°C Below CPT ~40 - 50 nm nih.gov

Differential Scanning Calorimetry (DSC)

Advanced Sample Preparation and Detection Protocols

Advanced analytical protocols for the detection of glycidyl compounds often involve sophisticated sample preparation tailored to the matrix and the target analyte, followed by sensitive detection, typically using mass spectrometry. While many detailed public protocols focus on glycidyl fatty acid esters in complex food matrices, the principles can be informative, and specific methods for glycidyl ethers have also been described. analis.com.myeuropa.euchalmers.se

For trace analysis of glycidyl esters in matrices like edible oils, a common workflow involves several steps. analis.com.myeuropa.eu First, the analytes are extracted from the sample, often using pressurized liquid extraction (PLE) with a solvent like tert-butyl methyl ether. analis.com.myeuropa.eu This is followed by an acid-catalyzed transesterification step to release the free glycidol (B123203) from its ester form. europa.eu Because the released glycidol is not ideal for direct gas chromatography (GC) analysis, a derivatization step is required. A common derivatizing agent is phenylboronic acid (PBA), which reacts with the diol structure of glycidol to form a more volatile and stable derivative. analis.com.myeuropa.eu The final determination is then carried out by gas chromatography-mass spectrometry (GC-MS), often operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. europa.eu

For the analysis of glycidyl ether synthesis products, a more direct sample preparation protocol can be used. chalmers.se In one such method, the sample containing the glycidyl ether is dissolved in a solvent such as pyridine. chalmers.se A silylation step is then performed to make the compounds, particularly any with free hydroxyl groups, more volatile and thermally stable for GC analysis. chalmers.se Following preparation, the sample is analyzed by GC-MS to characterize the components of the reaction mixture. chalmers.se

Biological and Environmental Research Perspectives

Mechanistic Studies of Biological Interactions and Metabolism

The biological activity of glycidyl (B131873) methyl ether and related glycidyl ethers is intrinsically linked to the high reactivity of the epoxide (oxirane) ring. This strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions with various biological molecules.

Glycidyl ethers are recognized for their reactivity towards nucleophilic sites in biomolecules. This reactivity is the basis for their genotoxic potential, as they can form adducts with DNA. nih.gov Studies on analogous compounds like allyl glycidyl ether have shown the formation of reaction products with nucleic acid components. nih.gov The primary sites of adduction in DNA include N-7-guanine, N-1- and N-3-adenine, and N-3-cytosine. nih.gov

The stability and formation rates of these adducts vary. For instance, with allyl glycidyl ether, adducts at N-7-guanine and N-3-adenine can be lost from DNA through depurination. nih.gov The reactivity and stability of these adducts are critical factors in assessing the risk associated with exposure to these compounds. nih.gov While specific data for glycidyl methyl ether is limited, the general reactivity pattern of glycidyl ethers suggests a potential for similar interactions.

The metabolism of glycidyl ethers proceeds through several enzymatic pathways designed to detoxify and eliminate these reactive compounds from the body. cdc.gov Key enzymes involved include alcohol dehydrogenase, microsomal P450 monooxygenases, and those facilitating glutathione (B108866) conjugation.

Alcohol Dehydrogenase: Glycol ethers, a broader class to which glycidyl ethers belong, are metabolized by alcohol dehydrogenase. nih.gov This initial step is crucial for their subsequent transformation and excretion. nih.gov

Microsomal P450 Monooxygenases: Cytochrome P450 monooxygenases, particularly those in the liver and other tissues like the nasal mucosa, play a role in the metabolism of various xenobiotics, including ethers. psu.eduresearchgate.net These enzymes can catalyze the oxidation of the ether linkage, leading to the formation of unstable hemiacetals that subsequently decompose. researchgate.net For some ethers, this oxidative cleavage is a primary metabolic route. researchgate.net While direct evidence for this compound is sparse, the involvement of P450 enzymes in the metabolism of structurally related compounds is well-documented. acs.orguni-saarland.de

Glutathione Conjugation: Conjugation with glutathione (GSH) is a significant detoxification pathway for glycidyl ethers. cdc.govuzh.ch This reaction is catalyzed by glutathione S-transferases and involves the nucleophilic attack of the sulfhydryl group of glutathione on the epoxide ring. uzh.ch This process has been observed for compounds like o-cresyl glycidyl ether and phenyl glycidyl ether. cdc.govuzh.ch The efficiency of this pathway can vary between species. For instance, in vitro studies with o-cresyl glycidyl ether showed that GSH conjugation is a more prominent detoxification route in rodents than in humans. uzh.ch

Epoxide hydrolysis represents a critical detoxification mechanism for glycidyl ethers. cdc.govuzh.ch This reaction is catalyzed by epoxide hydrolases (EHs), which convert the reactive epoxide ring into a less reactive vicinal diol by adding a water molecule. researchgate.netnih.gov

There are different forms of epoxide hydrolases, including microsomal and cytosolic EHs, which exhibit varying efficiencies and substrate specificities. uzh.ch For o-cresyl glycidyl ether, microsomal epoxide hydrolase was found to be more efficient than its cytosolic counterpart. uzh.ch Furthermore, in vitro studies have indicated that epoxide hydrolysis is a more significant detoxification pathway in humans compared to rodents for this compound. uzh.chnih.gov The efficiency of hepatic clearance through epoxide hydrolase for o-cresyl glycidyl ether was noted to be substantially higher than that for some other small aliphatic epoxides. uzh.ch This enzymatic conversion is a key step in mitigating the potential toxicity of glycidyl ethers. nih.govdoi.org

Enzymatic Metabolism Pathways (e.g., Alcohol Dehydrogenase, Microsomal P450 Monooxygenases, Glutathione Conjugation)

Biocompatibility and Biomedical Applications of Poly(this compound)s

Polymers derived from this compound, known as poly(this compound)s (PGMEs), have garnered significant interest in the biomedical field due to their favorable properties, including biocompatibility and thermoresponsiveness. researchgate.netacs.orgnih.gov These polymers are part of a larger class of poly(glycidyl ether)s which are considered for a variety of advanced biomaterial applications. nih.gov

A key feature of PGMEs and related poly(glycidyl ether)s is their thermoresponsive nature in aqueous solutions. researchgate.netacs.orgnih.gov This means they exhibit a phase transition at a specific temperature, known as the lower critical solution temperature (LCST). researchgate.netacs.orgnih.govresearchgate.net Below the LCST, the polymer is soluble in water, while above the LCST, it becomes insoluble and phase-separates. This "smart" behavior is highly desirable for creating advanced biomaterials for applications like drug delivery, tissue engineering, and surface coatings for cell sheet engineering. researchgate.netacs.orgnih.govnih.govnih.gov

The biocompatibility of these polymers is often compared to that of poly(ethylene glycol) (PEG), a widely used biomaterial. researchgate.netacs.orgnih.gov The synthesis of polyethers from short-chain alkyl glycidyl ethers allows for the creation of materials that are both highly biocompatible and possess finely tunable properties. researchgate.netacs.orgnih.gov

The ability to precisely control the LCST is crucial for tailoring thermoresponsive polymers to specific biomedical applications. researchgate.netacs.orgnih.govnih.gov For poly(glycidyl ether)s, the LCST can be tuned by several factors:

Side-Chain Hydrophobicity: The chemical structure of the alkyl side chain on the glycidyl ether monomer significantly influences the LCST. researchgate.netacs.orgnih.govnih.gov For instance, homopolymers of this compound (PGME) and ethyl glycidyl ether (PEGE) are water-soluble at room temperature and exhibit LCSTs of approximately 57.7°C and 14.6°C, respectively. researchgate.netmdpi.com Increasing the hydrophobicity of the side chain generally lowers the LCST. nih.gov

Copolymerization: A powerful strategy for tuning the LCST is the copolymerization of different glycidyl ether monomers. researchgate.netacs.orgnih.gov By statistically copolymerizing monomers with different hydrophobicities, such as this compound and ethyl glycidyl ether, the LCST of the resulting copolymer can be adjusted to fall between the LCSTs of the individual homopolymers. researchgate.netmdpi.com This allows for the creation of polymers with transition temperatures within the physiologically relevant range. mdpi.com

Molecular Weight: The molecular weight of the polymer can also have an effect on its LCST. researchgate.netnih.gov

This high degree of tunability makes poly(this compound)s and related polymers promising candidates for the development of "smart" biomaterials that can respond to temperature changes in a controlled manner. researchgate.netacs.orgnih.gov

Table of Research Findings on Poly(glycidyl ether) LCST

PolymerMonomer(s)LCST (°C)Key FindingReference
PGMEThis compound (GME)57.7Homopolymer exhibits a relatively high LCST. researchgate.netmdpi.com
PEGEEthyl glycidyl ether (EGE)14.6More hydrophobic side chain compared to GME results in a lower LCST. researchgate.netmdpi.com
P(GME-co-EGE)GME and EGE10 - 58LCST is tunable by adjusting the ratio of GME to EGE in the copolymer. researchgate.netmdpi.com
PEEGEEthoxyethyl glycidyl ether (EEGE)40.0Demonstrates the influence of ether linkages within the side chain on thermoresponsiveness. mdpi.com

Design of Thermoresponsive Poly(Glycidyl Ether)s for Advanced Biomaterials

Application in Drug Delivery Systems and Tissue Engineering Scaffolds

This compound (GME) is a key monomer used in the synthesis of advanced polymers with significant applications in the biomedical field, particularly in drug delivery and tissue engineering. Its utility stems from the ability to form polymers, most notably poly(glycidyl ether)s (PGEs), which possess tunable properties, low intrinsic toxicity, and high chain flexibility. nih.gov

In the realm of drug delivery, polymers derived from GME are prized for their thermoresponsive characteristics. Poly(this compound) (PGME) is known to exhibit a lower critical solution temperature (LCST), the temperature above which the polymer becomes less soluble in water. For PGME, this transition occurs at approximately 57.7°C. This property is crucial for creating "smart" materials that can release a therapeutic payload in response to a specific temperature trigger. smolecule.com For instance, copolymers of GME and other monomers like ethylene (B1197577) oxide can be synthesized to fine-tune the LCST, allowing for the development of micellar drug delivery systems that encapsulate drugs and release them at physiological temperatures. smolecule.comwikipedia.org

In tissue engineering, GME-based polymers are instrumental in creating scaffolds and coatings that support cell growth and tissue regeneration. A notable application is the development of thermoresponsive coatings for cell culture surfaces. Copolymers of this compound and ethyl glycidyl ether (EGE) have been used to create a coating that allows for the enzyme-free detachment of entire cell sheets simply by lowering the temperature. nih.govresearchgate.net This technology is particularly valuable for producing cruciate ligamentocyte sheets, which can then be used to colonize biomechanically competent scaffolds for ligament repair. nih.govresearchgate.net Research has shown that these PGE coatings facilitate rapid cell sheet formation without negatively affecting the cell phenotype, and the resulting sheets successfully colonize scaffolds, maintaining high cell survival and depositing extracellular matrix. nih.govresearchgate.net The high number of functional groups in the side chains of the polyether backbone allows for tailored modifications to meet the demands of specific applications. nih.gov

Table 1: Properties and Applications of GME-Based Polymers in Biomedicine

Polymer/CompoundKey PropertySpecific Finding/ValueApplicationSource(s)
Poly(this compound) (PGME)ThermoresponsivenessExhibits a Lower Critical Solution Temperature (LCST) of 57.7°C.Smart materials for drug delivery.
GME-Ethylene Oxide CopolymersTunable ThermoresponsivenessRandom copolymerization allows for LCST to be tuned between 55°C and 98°C.Micellar drug delivery systems. smolecule.com
GME-Ethyl Glycidyl Ether (EGE) CopolymersThermoresponsive CoatingFacilitates rapid, enzyme-free detachment of cell sheets for tissue engineering.Tissue engineering scaffolds, specifically for ligamentocyte sheets. nih.govresearchgate.net
Glycidyl ether-based polymersBiocompatibilityLow intrinsic toxicity and high chain flexibility.General tissue engineering applications. nih.gov

Environmental Fate and Degradation Mechanisms of this compound Based Compounds

The environmental fate of this compound (GME) and related compounds is determined by their chemical structure, particularly the reactive epoxide ring. While extensive studies specifically on GME are limited, data from the broader group of glycidyl ethers and analogous compounds provide significant insight into their behavior in the environment. Generally, these compounds are expected to degrade rapidly and exhibit low potential for bioaccumulation. canada.ca

One of the primary degradation mechanisms for epoxides like GME is hydrolysis. The epoxide ring can undergo ring-opening reactions in the presence of water, a process that can be mediated by neutral, acidic, or basic conditions. nih.gov This reactivity suggests that GME released into aquatic environments would not persist for long periods. Another significant degradation pathway is biodegradation. Although specific data for GME is scarce, a study on the analogous compound phenyl glycidyl ether demonstrated a 33% of theoretical BOD (Biochemical Oxygen Demand) in the Japanese MITI test, which suggests that biodegradation of glycidyl ethers can occur in aquatic environments. nih.gov

The physical properties of GME also influence its environmental distribution. Based on its estimated Koc (Soil Organic Carbon-Water Partitioning Coefficient), cresyl glycidyl ether, a similar compound, is not expected to adsorb strongly to suspended solids and sediment in water. nih.gov Volatilization from water or soil surfaces is not considered a major fate process for these types of compounds due to their vapor pressure and Henry's Law constants. nih.gov A screening assessment of the Epoxides and Glycidyl Ethers Group by Canadian authorities concluded that these substances are unlikely to cause ecological harm due to their rapid degradation and low quantities in commerce. canada.ca

Research into the thermal degradation of polymers containing glycidyl groups, such as glycidyl methacrylate-methyl methacrylate (B99206) copolymers, has identified this compound as one of the degradation products, indicating the stability of the GME structure under certain thermal conditions before it is ultimately broken down. capes.gov.br Studies on glycidyl esters, which also contain the epoxide ring, show that degradation at high temperatures proceeds primarily through a ring-opening reaction to form monoacylglycerol, followed by hydrolysis. nih.gov This further supports the reactivity of the epoxide ring as the key to the degradation of these compounds.

Table 2: Environmental Fate and Degradation of Glycidyl Ether Compounds

ProcessRelevance to GME-Based CompoundsMechanism/FindingSource(s)
HydrolysisHighThe reactive epoxide ring undergoes ring-opening reactions in water. nih.gov
BiodegradationModerate to HighConsidered a likely degradation pathway. An analogous compound, phenyl glycidyl ether, shows evidence of biodegradation. nih.gov
Adsorption to SedimentLowBased on the estimated Koc value for analogous compounds, significant adsorption to soil or sediment is not expected. nih.gov
BioaccumulationLowAn estimated Bioconcentration Factor (BCF) of 9 for cresyl glycidyl ether suggests a low potential for bioconcentration in aquatic organisms. nih.gov
VolatilizationLowNot expected to be an important fate process from water or soil surfaces. nih.gov

Research on Environmental Impact Mitigation Strategies

Mitigating the environmental impact of this compound (GME) and its related compounds focuses primarily on preventing their release into the environment through stringent industrial controls, proper handling, and waste management. Given their use as reactive intermediates in polymer synthesis, strategies are centered on contained use and end-of-pipe treatment solutions. atamanchemicals.comcdc.gov

A key strategy for large-scale industrial facilities that produce or use GME is the implementation of a "Zero Liquid Discharge" plan. This approach involves treating and recycling all wastewater within the facility, preventing the release of chemical-containing effluent into the environment. For any unavoidable waste streams, chemical and physical treatments are employed to degrade the compounds before disposal.

In laboratory and industrial settings, preventing spills and fugitive emissions is critical. This includes using GME in closed systems and ensuring adequate ventilation to capture any airborne vapors. inchem.org In the event of a spill, recommended procedures involve collecting the liquid in sealable containers and absorbing the remainder with an inert material. inchem.org This waste must then be stored and disposed of according to local environmental regulations. inchem.org

Another mitigation approach involves the development of more environmentally benign processes and products. For example, research into the use of GME-functionalized polymers for applications like CO2 capture from dilute sources represents a positive use-case, where the chemical is incorporated into a stable sorbent designed to provide an environmental benefit. acs.org Furthermore, the development of mitigation strategies for related process contaminants, such as glycidyl esters in edible oils, has driven research into process modifications (e.g., optimizing refining temperatures) and post-refining treatments to reduce their concentration in final products, which parallels the broader goal of minimizing environmental and human exposure to reactive epoxides. rsc.org

Table 3: Environmental Impact Mitigation Strategies for this compound

StrategyDescriptionApplication ContextSource(s)
Zero Liquid Discharge (ZLD)An engineering approach to wastewater management where all water is recovered and contaminants are concentrated for disposal.Industrial chemical production facilities.
Contained Use and HandlingUse of closed systems and proper personal protective equipment to prevent releases and exposure.Industrial and laboratory use. inchem.org
Spill ManagementCollection of spilled liquid in sealable containers and absorption with inert materials, followed by regulated disposal.Any facility where GME is handled. inchem.org
End-of-Life ManagementDisposal of products containing GME-based polymers according to local regulations, often involving incineration at regulated facilities.Food-contact articles, industrial materials. fda.gov
Process OptimizationModifying industrial processes to minimize the formation of unwanted glycidyl byproducts.Food processing (for analogous glycidyl esters). rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing glycidyl methyl ether derivatives in laboratory settings?

  • Methodological Answer : Glycidyl ether derivatives are typically synthesized via nucleophilic ring-opening reactions of epoxides. For example, alkyl glycidyl ethers (e.g., methyl, ethyl) can be prepared by reacting epichlorohydrin with alcohols under alkaline conditions. In polymer networks, this compound (GME) is copolymerized with crosslinkers like poly(ethylene glycol) diglycidyl ether (PEGDE) at controlled weight ratios (e.g., 80:20 crosslinker-to-monomer) to tune material properties . Purification often involves vacuum distillation or column chromatography to isolate high-purity monomers.

Q. What safety protocols should be followed when handling this compound compounds?

  • Methodological Answer : Glycidyl ethers require stringent safety measures due to their reactive epoxide groups and potential toxicity. Key protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV for phenyl glycidyl ether is 1 ppm ).
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • First Aid : For skin exposure, wash immediately with soap and water; for inhalation, move to fresh air and administer oxygen if needed .
  • Storage : Keep in airtight containers away from oxidizers and Lewis acids to prevent hazardous reactions .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

  • Methodological Answer :

  • GC-MS : Quantifies purity and detects volatile impurities.
  • NMR Spectroscopy : Confirms structural integrity via characteristic epoxy proton signals (δ 3.0–4.0 ppm).
  • FTIR : Identifies epoxide ring vibrations (~850 cm⁻¹) and ether linkages (~1100 cm⁻¹).
  • Titration : Epoxide equivalent weight (EEW) determination using perchloric acid in acetic acid .

Advanced Research Questions

Q. How can copolymerization techniques optimize the functional properties of this compound-based polymers?

  • Methodological Answer : Adjusting monomer ratios and chain extenders (e.g., alkyl glycidyl ethers) enhances material performance. For example:

  • Conductivity : Copolymers with tetraethylene glycol methyl glycidyl ether (4GE) exhibit higher ionic conductivity than diethylene glycol analogs due to longer ether chains facilitating ion mobility .
  • Mechanical Strength : Increasing crosslinker content (e.g., PEGDE) improves tensile modulus but reduces flexibility. A 60:40 crosslinker-to-monomer ratio balances these properties .
  • Thermal Stability : DSC and TGA analyses guide optimization of glass transition temperatures (Tg) by varying monomer rigidity .

Q. What strategies resolve contradictions in toxicological data for glycidyl ethers?

  • Methodological Answer : Discrepancies in toxicity studies (e.g., reproductive vs. non-reproductive endpoints) require:

  • Dose-Response Analysis : Establish NOAEL (No Observed Adverse Effect Level) using in vivo models. For example, methoxyacetic acid (a glycidyl ether metabolite) shows reproductive toxicity at ≥50 mg/kg/day in rodents .
  • Biomonitoring : Track urinary metabolites (e.g., phenylglyoxylic acid) to correlate exposure levels with clinical outcomes .
  • Regulatory Harmonization : Re-evaluate outdated classifications (e.g., California delisted phenyl glycidyl ether’s male reproductive toxicity in 2014 due to insufficient evidence ).

Q. How does the alkyl chain length in glycidyl ethers influence their reactivity and application in polymer chemistry?

  • Methodological Answer :

  • Reactivity : Shorter chains (e.g., methyl glycidyl ether) undergo faster ring-opening due to lower steric hindrance, enabling rapid crosslinking. Longer chains (e.g., hexadecyl glycidyl ether) slow reactions but improve hydrophobicity .
  • Applications :
  • Adhesives : Butyl glycidyl ether (BGE) enhances flexibility in epoxy resins.
  • Biomaterials : Ethylene glycol-based glycidyl ethers improve hydrogel biocompatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.